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Compound of Interest

Compound Name: Rufinamide-15N,d2

Cat. No.: B583773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the anti-epileptic

drug Rufinamide. The document delves into its metabolic pathways, the enzymes responsible

for its biotransformation, and the characteristics of its primary metabolite. Quantitative

pharmacokinetic data are presented in structured tables for comparative analysis, and detailed

methodologies for key experimental approaches are described. Furthermore, metabolic

pathways and experimental workflows are visualized using diagrams to facilitate

understanding.

Core Metabolism of Rufinamide
Rufinamide undergoes extensive metabolism, primarily through a pathway independent of the

cytochrome P450 (CYP) enzyme system.[1][2][3] The main metabolic route is the hydrolysis of

the carboxamide group, a reaction catalyzed by carboxylesterases, to form its principal and

pharmacologically inactive metabolite, CGP 47292.[4][5][6] This carboxylic acid derivative is the

major circulating metabolite.[5]

In vitro studies have identified human carboxylesterase 1 (hCE1), the predominant form in the

liver, as the primary enzyme responsible for Rufinamide hydrolysis.[4][7] These studies have

shown that approximately two-thirds of this hydrolysis occurs in human liver microsomes, with

the remaining one-third taking place in the cytosol.[4][7] The metabolism of Rufinamide is not

known to produce any active metabolites.[3]
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Minor metabolic pathways have also been identified, leading to the formation of acyl-

glucuronides of CGP 47292, which are subsequently detected in the urine.[3]

Quantitative Pharmacokinetics
The pharmacokinetic profile of Rufinamide has been characterized in various studies. The

following tables summarize key quantitative data.

Table 1: General Pharmacokinetic Parameters of Rufinamide

Parameter Value References

Bioavailability 70% - 85% (fed) [8][9]

Elimination Half-life (t½) 6 - 10 hours [1][10][11]

Time to Peak Plasma

Concentration (Tmax)
4 - 6 hours [10][11]

Protein Binding
26.3% - 34.8% (primarily to

albumin)
[3]

Apparent Volume of

Distribution (Vd/F)
~50 L (at 3200 mg/day) [11]

Apparent Oral Clearance

(CL/F)

2.19 L/h (increases with body

weight)
[12]

Table 2: Single-Dose Pharmacokinetic Parameters of Rufinamide in Healthy Chinese Subjects

(Fasting)
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Dose (mg) Cmax (μg/L) (SD) AUC0-t (μg·h/L) (SD)

200 1806.5 (526.4) 34,571 (9484)

400 2490 (564.8) 56,246 (18,077)

800 3719 (976.1) 89,022 (23,379)

1200 4166 (1187.1) 107,316 (34,766)

Data from Xu et al.[13]

Table 3: Dose-Dependent Pharmacokinetic Parameters of Rufinamide in Pediatric Patients

Dose (mg/kg/day) Cmax (μg/mL) AUC0-12h (μg·h/mL) (SD)

10 4.01 37.8 (47)

30 8.68 89.3 (58)

Data from Wier et al.[9]

Table 4: Excretion of Rufinamide and its Metabolite CGP 47292

Route of
Elimination

Percentage of Dose Form References

Renal ~91% -

66% CGP 47292 [14]

2%
Unchanged

Rufinamide
[14]

Fecal ~9% -

Experimental Protocols
In Vitro Metabolism Studies
Objective: To determine the enzymatic pathways responsible for Rufinamide metabolism.
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Methodology:

Enzyme Sources: Human liver microsomes and cytosol are utilized as the primary sources of

metabolic enzymes.[4][7] Recombinant human carboxylesterases (hCE1 and hCE2) can be

used for more specific enzyme kinetic studies.

Incubation: Rufinamide is incubated with the enzyme source (e.g., human liver microsomes

at a specific protein concentration) in a buffered solution (e.g., potassium phosphate buffer,

pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, if necessary (though

not for hydrolysis).

Substrate Concentration: A range of Rufinamide concentrations are used, for example, up to

500 μM, to assess saturation kinetics.[7]

Reaction Termination: The reaction is stopped at various time points by the addition of a

quenching solvent, such as acetonitrile.

Sample Analysis: The samples are then centrifuged to pellet the protein, and the supernatant

is analyzed for the disappearance of the parent drug (Rufinamide) and the formation of the

metabolite (CGP 47292).

Analytical Method: A validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method is typically employed for the sensitive and specific

quantification of Rufinamide and CGP 47292.[15]

Inhibitor Studies: To identify the specific enzymes involved, known inhibitors of various

enzyme classes are co-incubated with Rufinamide. For instance, the effect of valproate, a

known inhibitor of carboxylesterases, on Rufinamide hydrolysis is assessed.[4]

In Vivo Pharmacokinetic Studies in Humans
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

Rufinamide in humans.

Methodology:
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Study Design: Typically, a randomized, open-label, single- or multiple-dose study is

conducted in healthy volunteers or patients with epilepsy.[11][13] Crossover designs may be

used to assess bioequivalence of different formulations.[11]

Subject Population: A defined number of subjects meeting specific inclusion and exclusion

criteria are enrolled.

Dosing Regimen: Subjects receive a single oral dose of Rufinamide or multiple doses over a

specified period to achieve steady-state concentrations.[11][13] The effect of food on

absorption is often investigated by administering the drug under fed and fasted conditions.

[11]

Sample Collection: Blood samples are collected at predefined time points before and after

drug administration (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[11]

Urine and feces may also be collected over a specified period to determine excretion

pathways.[5]

Sample Processing: Blood samples are processed to obtain plasma or serum, which is then

stored frozen until analysis.

Bioanalysis: Plasma and urine concentrations of Rufinamide and its metabolite, CGP 47292,

are determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling

approaches are used to calculate key parameters such as Cmax, Tmax, AUC, t½, CL/F, and

Vd/F.[12]
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Caption: Metabolic pathway of Rufinamide to its inactive metabolites.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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